4-chloro-3-methyl-1H-indazole-5-carboxylic acid
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Overview
Description
4-chloro-3-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a chlorine atom and a carboxylic acid group in its structure makes this compound a versatile compound for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-methylphenylhydrazine with ethyl acetoacetate in the presence of a strong acid like hydrochloric acid. The reaction mixture is heated under reflux, leading to the formation of the indazole ring system. The resulting product is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Compounds with higher oxidation states of the carboxylic acid group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Scientific Research Applications
4-chloro-3-methyl-1H-indazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1H-indazole-5-carboxylic acid
- 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-chloro-3-methyl-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-chloro-3-methyl-2H-indazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-7-6(12-11-4)3-2-5(8(7)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMKVCHDXGYDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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